molecular formula C5H9NS B059072 6-Thia-3-azabicyclo[3.1.1]heptane CAS No. 1338247-66-7

6-Thia-3-azabicyclo[3.1.1]heptane

Cat. No.: B059072
CAS No.: 1338247-66-7
M. Wt: 115.2 g/mol
InChI Key: GAZPVTLNBJIPFA-UHFFFAOYSA-N
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Description

6-Thia-3-azabicyclo[3.1.1]heptane is a bicyclic organic compound characterized by the presence of a sulfur atom and a nitrogen atom within its ring structure. This compound is notable for its unique structural features, which make it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Synthetic Routes and Reaction Conditions:

  • One common method for synthesizing this compound involves the reaction of 2-azabicyclo[2.2.1]heptane with sulfur in the presence of a catalyst.
  • Another approach includes the reaction of 1-bromo-3-chloropropane with thiourea, followed by cyclization.
  • A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles has also been developed .

Industrial Production Methods:

  • Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert nitrile groups to amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

  • Oxidation products may include sulfoxides or sulfones.
  • Reduction products typically include amines.
  • Substitution reactions can yield a variety of functionalized derivatives depending on the reagents used.

Scientific Research Applications

6-Thia-3-azabicyclo[3.1.1]heptane has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential bioisostere for meta-substituted arenes and pyridines, improving metabolic stability and lipophilicity in drug candidates.

    Organic Synthesis: It serves as a building block for synthesizing complex organic molecules, particularly in the development of heterocycle-functionalized structures.

    Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antihistamine properties.

Mechanism of Action

The mechanism by which 6-Thia-3-azabicyclo[3.1.1]heptane exerts its effects is primarily through its interaction with molecular targets in biological systems. The sulfur and nitrogen atoms in its structure can participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding. The compound’s ability to mimic certain structural motifs in biologically active molecules enhances its utility in drug design .

Comparison with Similar Compounds

    3-Azabicyclo[3.1.1]heptane: Similar in structure but lacks the sulfur atom, making it less versatile in certain chemical reactions.

    Bicyclo[3.1.1]heptane: Lacks both sulfur and nitrogen atoms, limiting its applications in medicinal chemistry.

    6-Azabicyclo[3.1.1]heptane: Contains a nitrogen atom but no sulfur, used as a nonclassical bioisostere of piperidine.

Uniqueness: 6-Thia-3-azabicyclo[3.1.1]heptane’s combination of sulfur and nitrogen atoms within a bicyclic framework provides unique physicochemical properties, enhancing its stability and reactivity compared to similar compounds. This makes it particularly valuable in the design of new pharmaceuticals and complex organic molecules .

Properties

IUPAC Name

6-thia-3-azabicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS/c1-4-2-6-3-5(1)7-4/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZPVTLNBJIPFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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